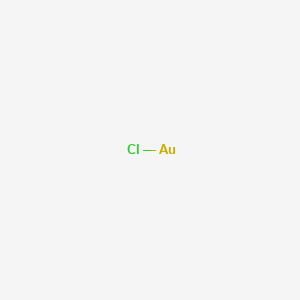

Gold monochloride

Übersicht

Beschreibung

Gold Monochloride, also known as Aurous Chloride or Gold (I) Chloride, is a chemical compound with the molecular formula AuCl . It has an average mass of 232.420 Da and a mono-isotopic mass of 231.935349 Da . It is often found as irregular plates or grains .

Synthesis Analysis

Gold nanoparticles (AuNPs) are one of the most stable metal nanoparticles with unique physicochemical properties. Among different synthesis methods, biological synthesis methods are advantageous as it reduces the need for toxic chemicals for reduction purpose . Synthesis involves the reduction of NaAuCl4 using sodium citrate at high temperatures (approximately 90°C) .

Molecular Structure Analysis

The structure of Gold Monochloride is monoclinic . It sublimes at elevated temperatures .

Chemical Reactions Analysis

Gold Monochloride was used to prepare open structures of gold nanoframes by galvanic replacement reactions .

Physical And Chemical Properties Analysis

Gold is a soft yellow metal, with the highest ductility and malleability of any metal. Gold crystallizes in the cubic system, although crystals of gold are very rare. Gold has high thermal and electrical conductivities .

Wissenschaftliche Forschungsanwendungen

Nanotechnology and Medicine

Gold(I) chloride is instrumental in the synthesis of gold nanoparticles (GNPs) , which have groundbreaking applications in medicine . These nanoparticles are used for:

Medical Devices

Gold’s excellent biocompatibility makes gold(I) chloride a valuable material in medical devices. It’s used in:

- Radiation Therapy : Radioactive gold, derived from gold(I) chloride, can be used to treat certain cancers .

Drug Discovery

In the field of drug discovery, gold(I) chloride contributes to the development of:

- Antibiotics and Antimicrobials : When added to plastics, GNPs exhibit antibiotic, antifungal, and antimicrobial properties .

Catalysis in Synthetic Chemistry

Gold(I) chloride is a precursor for phosphine ligated gold(I) complexes, which serve as catalysts in various chemical reactions. These catalysts are crucial for:

Surface Plasmonics and Sensory Probes

Gold nanocages derived from gold(I) chloride have potential applications in:

- Surface-Enhanced Raman Spectroscopy (SERS) : Gold nanocages enhance the sensitivity of SERS, which is used for molecule detection .

Optical Imaging and Photothermal Therapy

Gold(I) chloride is used to create structures that are pivotal in:

Wirkmechanismus

Target of Action

Gold(I) chloride, also known as Gold monochloride, primarily targets thioredoxin reductase (TrxR) . TrxR is a thiol-rich protein and enzyme that plays a crucial role in maintaining the redox balance within cells .

Mode of Action

Gold(I) chloride interacts with its target, TrxR, by binding to the thiol groups present in the enzyme . This interaction inhibits the normal functioning of TrxR, leading to an imbalance in the cellular redox state . The compound can also interact with other thiol-rich proteins and enzymes, further disrupting cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Gold(I) chloride is the thioredoxin system . By inhibiting TrxR, Gold(I) chloride disrupts this system, leading to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can trigger cell death, particularly in cancer cells .

Result of Action

The primary result of Gold(I) chloride’s action is the induction of cell death via the production of ROS . This makes the compound particularly effective against cancer cells, which are more susceptible to oxidative stress . In addition, Gold(I) chloride has been reported to elicit biochemical hallmarks of immunogenic cell death (ICD), potentially enhancing its anticancer efficacy .

Action Environment

The action, efficacy, and stability of Gold(I) chloride can be influenced by various environmental factors. For instance, the compound is metastable at ambient conditions . When heated with water, it disproportionates to metallic gold and gold(III) chloride . Therefore, the compound’s environment, including temperature and presence of water, can significantly impact its stability and reactivity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

chlorogold | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.ClH/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWREHZXQUYJFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl | |

| Record name | gold chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold(I)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11118-27-7 (Parent) | |

| Record name | Gold monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4065026 | |

| Record name | Gold(I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gold(I) chloride | |

CAS RN |

10294-29-8 | |

| Record name | Gold(I) chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gold monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold chloride (AuCl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold(I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)